Vatalanib metabolite M24
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Overview
Description
Vatalanib metabolite M24 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical step in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib and its metabolites, including metabolite M24, involves complex organic reactionsHigh-performance liquid chromatography coupled with mass spectrometry (LC-MS) is often used to characterize the metabolites .
Industrial Production Methods
Industrial production of Vatalanib and its metabolites typically involves large-scale organic synthesis under controlled conditions. The process includes multiple steps of purification and characterization to ensure the purity and efficacy of the final product. The use of radiolabeled compounds helps in tracking the metabolic pathways and understanding the disposition of the drug in the body .
Chemical Reactions Analysis
Types of Reactions
Vatalanib metabolite M24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes in the liver.
Reduction: The gain of electrons or hydrogen, typically occurring under specific conditions.
Substitution: Replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Vatalanib, each with unique pharmacological properties. These products are often analyzed using techniques like LC-MS to determine their structure and function .
Scientific Research Applications
Vatalanib metabolite M24 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of antiangiogenic agents.
Biology: Helps in understanding the role of vascular endothelial growth factor receptors in angiogenesis.
Mechanism of Action
Vatalanib metabolite M24 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby reducing tumor growth and metastasis. The molecular targets include vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 2, and vascular endothelial growth factor receptor 3 .
Comparison with Similar Compounds
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor A.
Sunitinib: A small molecule that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors.
Sorafenib: Another small molecule that targets multiple kinases involved in tumor growth and angiogenesis.
Uniqueness
Vatalanib metabolite M24 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its potential to be used in combination with other therapies to enhance efficacy. Its metabolic profile and the formation of pharmacologically inactive metabolites also contribute to its distinct characteristics .
Properties
CAS No. |
212142-75-1 |
---|---|
Molecular Formula |
C20H15ClN4O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanol |
InChI |
InChI=1S/C20H15ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12,19,26H,(H,23,25) |
InChI Key |
FGYRYZYBINVLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=NC=C4)O |
Origin of Product |
United States |
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